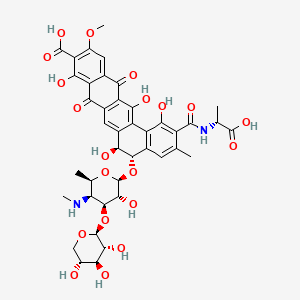
10-Carboxypradimicin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Carboxypradimicin A is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the pradimicin family, which is characterized by its antibiotic properties. This compound is particularly interesting due to its carboxyl functional group, which plays a crucial role in its chemical behavior and biological activity.
准备方法
The synthesis of 10-Carboxypradimicin A involves several steps, including the oxidation of specific precursors. One common method is the oxidation of a substituted alkylbenzene using potassium permanganate (KMnO₄), which yields a substituted benzoic acid . Another method involves the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to form carboxylic acids . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
化学反应分析
10-Carboxypradimicin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
10-Carboxypradimicin A has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its antibiotic properties make it a valuable compound for studying bacterial resistance and developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 10-Carboxypradimicin A involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, disrupting essential biological pathways in bacteria. This inhibition leads to the death of bacterial cells, making it an effective antibiotic. The molecular targets and pathways involved include enzymes responsible for cell wall synthesis and protein production .
相似化合物的比较
10-Carboxypradimicin A can be compared with other similar compounds, such as:
Pradimicin A: Another member of the pradimicin family, known for its antibiotic properties.
Phenolic Compounds: These compounds share similar chemical properties, such as the presence of hydroxyl groups and aromatic rings.
Pyrimidine Derivatives: These compounds have similar biological activities and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the presence of the carboxyl functional group, which enhances its chemical reactivity and biological activity.
属性
CAS 编号 |
153619-29-5 |
|---|---|
分子式 |
C41H44N2O20 |
分子量 |
884.8 g/mol |
IUPAC 名称 |
(5S,6S)-2-[[(1R)-1-carboxyethyl]carbamoyl]-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-10-carboxylic acid |
InChI |
InChI=1S/C41H44N2O20/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(59-5)24(39(57)58)32(51)23(15)26(14)45)28(47)35(16)62-41-34(53)36(25(42-4)12(3)61-41)63-40-33(52)29(48)17(44)9-60-40/h6-8,11-12,17,25,28-29,33-36,40-42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)(H,57,58)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,40+,41+/m1/s1 |
InChI 键 |
IFMCWMDIILMOIM-FGURBXLXSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)C(=O)O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)C(=O)O)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















